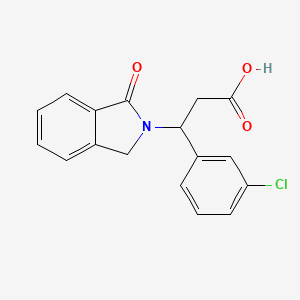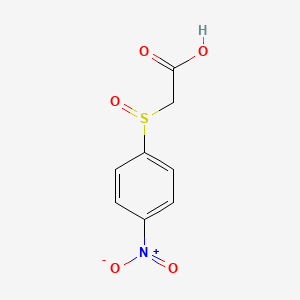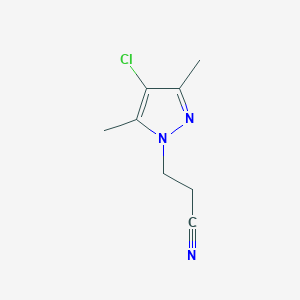
3-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)propanenitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "3-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)propanenitrile" is a chemical that belongs to the pyrazole class, characterized by a 1H-pyrazol-1-yl group attached to a propanenitrile moiety. This structure suggests potential for various chemical reactions and interactions due to the presence of both electron-rich and electron-deficient regions within the molecule.
Synthesis Analysis
The synthesis of related pyrazole compounds often involves regiospecific reactions, as seen in the creation of 3-[5-(4-chlorophenyl)-1-(4-methoxyphenyl)-1H-pyrazol-3-yl]propionic acid and its methyl ester, where single-crystal X-ray analysis was crucial for unambiguous structure determination . Similarly, the synthesis of chloro(4-methylpent-3-en-1-ynyl)carbene, a related compound, was achieved through photolysis of a pyrazole precursor, demonstrating the reactivity of the pyrazole ring under light-induced conditions .
Molecular Structure Analysis
The molecular structure of pyrazole derivatives has been extensively studied using various spectroscopic and computational methods. For instance, the vibrational spectra and molecular structure of a closely related compound were computed using density functional theory, which also revealed insights into the HOMO-LUMO distribution, indicating areas of the molecule that are prone to electron transfer . The crystal structure of another pyrazole derivative showed the planarity of the benzene ring system and the specific dihedral angles between the pyrazole rings, which could influence the reactivity and interactions of the compound .
Chemical Reactions Analysis
Pyrazole compounds exhibit a range of chemical reactivities. For example, the reaction of an enaminonitrile with hydrazine hydrate led to the formation of a pyrazole-4-carbonitrile, showcasing the ability of pyrazole derivatives to participate in nucleophilic addition reactions . The photolysis of a pyrazole derivative resulted in the generation of a carbene, which further reacted to form various products, including alkynylchlorocyclopropanes, highlighting the versatility of pyrazole compounds in photochemical transformations .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazole derivatives can be quite diverse. The luminescent properties of one such compound were investigated, suggesting potential applications in materials science . The molecular electrostatic potential study of a pyrazole compound indicated negative regions over the carbonyl group and phenyl rings, which are potential sites for electrophilic attack, and positive regions over the nitrogen atoms, which could be sites for nucleophilic attack . These properties are crucial for understanding the interaction of pyrazole compounds with biological targets or other chemical entities.
科学的研究の応用
Synthesis and Reactivity
- 3-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)propanenitrile has been used in the synthesis of various heterocyclic compounds. For instance, it reacted with dimethylformamide dimethylacetal to yield enaminonitrile, which subsequently formed pyrazole-4-carbonitrile and indolylpyridine derivatives upon further reactions (Abdallah, 2007).
- This compound also played a role in the selenoacetalyzation of 4‐formylpyrazoles, leading to the formation of novel 2-(pyrazol-4-yl)-1,3-diselenanes (Papernaya et al., 2013).
Complex Formation and Properties
- The compound has been involved in complex formation studies with metals like PdCl2, revealing insights into coordination chemistry and thermal stability of such complexes (Khachatryan et al., 2017).
- A study on a mixed pyrazole-diamine/Ni(II) complex indicated the importance of this compound in understanding crystal structure, physicochemical properties, and potential antibacterial applications (Titi et al., 2021).
Heterocyclic Synthesis
- This compound has been utilized in the synthesis of diverse heterocyclic structures like bipyrazoles and pyrazolylpyrimidines, showcasing its versatility in organic synthesis (Dawood et al., 2004).
- In another research, it contributed to the synthesis of novel pyrazole, pyridine, and pyrimidine derivatives, underscoring its utility in the creation of diverse organic molecules (Fadda et al., 2012).
作用機序
Target of Action
Pyrazoles, the core structure of this compound, are known to be versatile scaffolds in medicinal chemistry and are often used as starting materials for the preparation of more complex heterocyclic systems with relevance in the pharmaceutical field .
Mode of Action
Pyrazoles are known to exhibit tautomerism, a phenomenon that may influence their reactivity and impact the synthetic strategies where pyrazoles take part, as well as the biological activities of targets bearing a pyrazole moiety .
Biochemical Pathways
Pyrazoles are known to be involved in various biochemical pathways due to their structural diversity .
Result of Action
Related compounds have shown potent in vitro antipromastigote activity .
特性
IUPAC Name |
3-(4-chloro-3,5-dimethylpyrazol-1-yl)propanenitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10ClN3/c1-6-8(9)7(2)12(11-6)5-3-4-10/h3,5H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCHICLJPVCNIJC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CCC#N)C)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

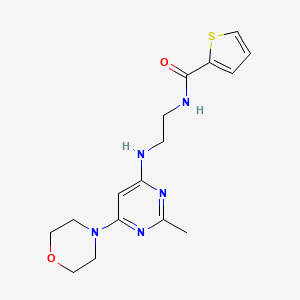
![2-{2-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-(4-fluorophenyl)acetamide](/img/structure/B2504731.png)
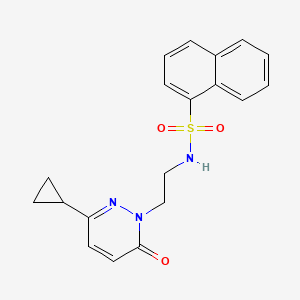
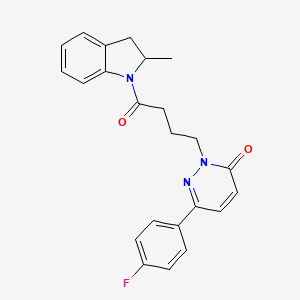
![4-isopropoxy-N-(2-(4-phenoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2504734.png)

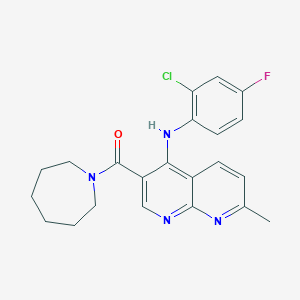
![3-(3-methoxyphenyl)-6-(4-nitrophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine hydrobromide](/img/structure/B2504738.png)
![N-(3,5-dimethylphenyl)-2-(7-oxo-3-(pyridin-4-yl)isothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2504739.png)
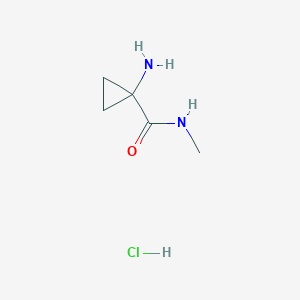
![[(3R,4R)-1-methyl-4-phenylpyrrolidin-3-yl]methanamine](/img/structure/B2504745.png)
